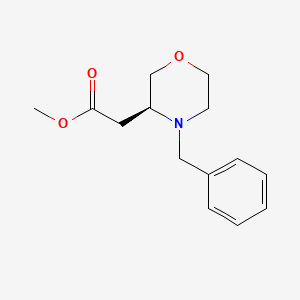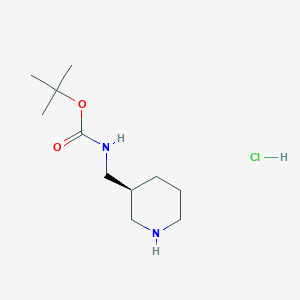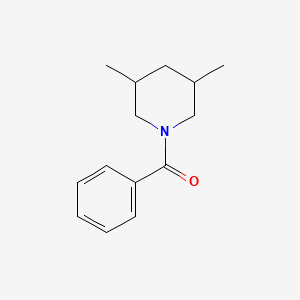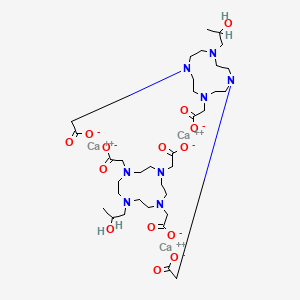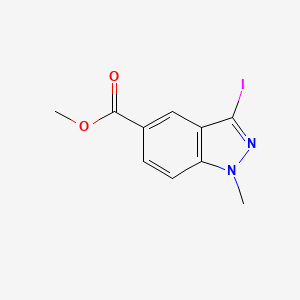
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Overview
Description
“Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C9H7IN2O2 . It is a solid substance and its InChI code is 1S/C9H7IN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with iodine and potassium carbonate in N,N-dimethyl-formamide at 0 - 20℃ . Another method involves a reaction with potassium tert-butylate and iodine in tetrahydrofuran at 0 - 20℃ .Molecular Structure Analysis
The molecular weight of “this compound” is 302.07 . The InChI key is JQHYEHRKSDHNFC-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the formation of N–N bonds . Transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines are some of the strategies used .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 302.07 . The InChI code is 1S/C9H7IN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) .Scientific Research Applications
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate has been studied for its potential applications in scientific research. The compound has been studied for its ability to act as a substrate for enzymes, its ability to bind to proteins, and its ability to interact with other molecules. This compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a potential inhibitor of the enzyme diacylglycerol acyltransferase (DGAT). In addition, this compound has been studied for its potential to inhibit the growth of cancer cells.
Mechanism of Action
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate acts as a substrate for enzymes and binds to proteins. The compound binds to the active site of the enzymes, preventing them from catalyzing their reactions. This compound also binds to proteins, which affects the structure and function of the proteins. In addition, this compound has been shown to interact with other molecules, such as DNA and RNA.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. The compound has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of enzymes involved in the synthesis of prostaglandins. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids. The compound has also been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol.
Advantages and Limitations for Lab Experiments
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate has several advantages for use in laboratory experiments. The compound is easily synthesized, which makes it readily available for use in research. In addition, the compound is relatively stable, which makes it suitable for long-term experiments. Furthermore, the compound is relatively non-toxic, which makes it safe for use in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the compound is not very stable in the presence of light, which makes it difficult to use in experiments that require exposure to light. Finally, the compound is not very reactive, which makes it difficult to use in experiments that require high levels of reactivity.
Future Directions
Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate has potential applications in a variety of fields. The compound could be used to study the effects of drugs on biochemical and physiological processes. In addition, the compound could be used to study the effects of environmental pollutants on biochemical and physiological processes. Furthermore, the compound could be used to study the effects of dietary components on biochemical and physiological processes. Finally, the compound could be used to study the effects of genetic mutations on biochemical and physiological processes.
Safety and Hazards
properties
IUPAC Name |
methyl 3-iodo-1-methylindazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-13-8-4-3-6(10(14)15-2)5-7(8)9(11)12-13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSOFRKXDZQFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235608 | |
| Record name | Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234616-44-4 | |
| Record name | Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


